2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide
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Overview
Description
2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide is an organic compound with a complex structure that includes nitro, phenoxy, and acetamide functional groups
Preparation Methods
The synthesis of 2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: Formation of the phenoxy linkage.
Amidation: Formation of the acetamide group.
Condensation: Formation of the imine linkage with the phenyl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases .
Scientific Research Applications
This compound has several scientific research applications:
- Medicine
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-16-8-13-22(21(14-16)26(28)29)30-15-23(27)25-24-17(2)18-9-11-20(12-10-18)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,25,27)/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGUDPZPQIVGK-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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